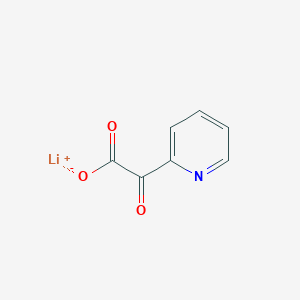

Lithium 2-oxo-2-(pyridin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

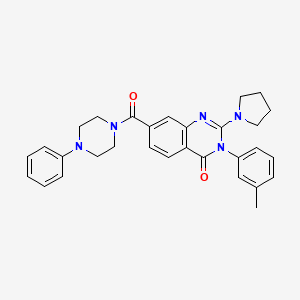

Lithium 2-oxo-2-(pyridin-2-yl)acetate is a compound that features lithium bonding and is related to various lithium-organic complexes. The compound is of interest due to its potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of lithium-organic compounds often involves the reaction of lithium derivatives with other organic or inorganic reagents. For instance, the synthesis of lithium (S)-1-[2′-(methoxymethyl)pyrrolidin-1′-yl]-3,5-dimethylboratabenzene was achieved by reacting (S)-2-(methoxymethyl)pyrrolidine with chloro-dimethyldihydroborinines in the presence of NEt3, followed by metalation with LiN(SiMe3)2 . Similarly, the synthesis of symmetrical poly(pyridin-2-yl)ethanes involved the reaction of lithium derivatives of pyridin-2-ylmethanes with mercury(II) iodide . These methods highlight the versatility of lithium in forming various organic complexes.

Molecular Structure Analysis

The molecular structure of lithium-organic complexes can be quite diverse. For example, the lithium complex of 2-(diphenylphosphinoamino)pyridine forms a constrained four-membered ring with the metal ion coordinated to both nitrogen atoms . In another case, the lithium cation in a complex was coordinated to three ligands, with one ligand forming a four-membered chelate ring and the other two ligands binding via the pyridine nitrogen . These structures demonstrate the ability of lithium to engage in complex coordination geometries.

Chemical Reactions Analysis

Lithium-organic compounds can participate in a variety of chemical reactions. (2-Pyridyldimethylsilyl)methyl lithium, for example, was found to react with organic bromides, aldehydes, ketones, and hydrosilanes, with the resultant adducts further oxidized to yield corresponding alcohols . Additionally, the migration of lithium in pyridinic series has been shown to facilitate the synthesis of various bromo-lithio pyridine derivatives . These reactions underscore the reactivity and utility of lithium-organic compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium-organic compounds are influenced by their molecular structures and the nature of lithium bonding. For instance, the intramolecular lithium bond in lithium 2-pyridyl-N-oxide acetate was investigated using Car-Parrinello molecular dynamics and path integral molecular dynamics, revealing that the lithium atom is generally equidistant between heavy atoms in the (O...Li...O) bridge . The study of lithium 3-trifluoromethyl-1,3-diketonates containing pyridyl substituents showed that these compounds have a polymeric structure with lithium cations in different coordination modes . These findings contribute to our understanding of the bonding characteristics and structural properties of lithium-organic complexes.

Applications De Recherche Scientifique

Highly Diastereoselective Synthesis

The highly enantioselective synthesis of 2-oxo and 3-oxo pyrrolidines has been achieved by diastereoselective addition of the lithium enolate of alpha-diazoacetoacetate to chiral N-sulfinyl imines, followed by photoinduced Wolff rearrangement or Rh(II)-catalyzed intramolecular N-H insertion. This process demonstrates the utility of Lithium 2-oxo-2-(pyridin-2-yl)acetate in synthesizing complex organic structures with high precision and selectivity (Changqing Dong, F. Mo, J. Wang, 2008).

Soft Chemistry Synthesis

In another study, Li1-xNi1-yCoyO2-δ oxides were synthesized by chemically extracting lithium at ambient temperature from LiNi1-yCoyO2 with an oxidizing agent NO2PF6 in acetonitrile medium. The research highlights the role of Lithium 2-oxo-2-(pyridin-2-yl)acetate in the soft chemistry synthesis of layered oxides, offering insights into their structure and electrochemical properties (R. Chebiam, F. Prado, A. Manthiram, 2001).

Synthesis of Symmetrical Poly(pyridin-2-yl)Ethane Ligands

The reaction of lithium derivatives of pyridin-2-ylmethanes with mercury(II) iodide led to the formation of symmetrical poly(pyridin-2-yl)ethanes, demonstrating Lithium 2-oxo-2-(pyridin-2-yl)acetate's application in creating complex ligand structures for further chemical investigations (A. Canty, N. Minchin, 1986).

Propriétés

IUPAC Name |

lithium;2-oxo-2-pyridin-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3.Li/c9-6(7(10)11)5-3-1-2-4-8-5;/h1-4H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYQPBQAWGCPQD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=NC(=C1)C(=O)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 2-oxo-2-(pyridin-2-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)

![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)